

# Dihydro CuminyI Alcohol: A Versatile Intermediate in Organic Synthesis

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## Compound of Interest

Compound Name: *Dihydro cuminyI alcohol*

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**Dihydro cuminyI alcohol**, also known as perillyl alcohol or p-mentha-1,8-dien-7-ol, is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including lavender, peppermint, and cherries.[1][2][3] Beyond its use as a fragrance and flavoring agent, **dihydro cuminyI alcohol** has emerged as a critical intermediate in organic synthesis, particularly in the development of novel therapeutics and complex natural products.[1][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of **dihydro cuminyI alcohol**, with a focus on detailed experimental protocols and mechanistic insights.

## Physicochemical and Spectroscopic Properties

**Dihydro cuminyI alcohol** is a clear, colorless to light yellow liquid with a characteristic odor similar to linalool and terpineol.[6][7] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Dihydro CuminyI Alcohol**

Property	Value	Reference
CAS Number	536-59-4	[1]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O	[1]
Molecular Weight	152.23 g/mol	[1]
Density	0.96 g/mL at 25 °C	[1]
Boiling Point	119-121 °C at 11 mmHg	[1]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.501	[1]
Appearance	Clear colorless to light yellow liquid	[6][8]

The structural elucidation of **dihydro cuminyl alcohol** is confirmed by various spectroscopic techniques. The detailed <sup>1</sup>H and <sup>13</sup>C NMR data are presented in Table 2, with spectral assignments based on data from the Biological Magnetic Resonance Bank (BMRB). The FTIR spectrum provides characteristic absorption bands for the hydroxyl and alkene functional groups.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for (S)-(-)-Perillyl Alcohol in CDCl<sub>3</sub>

Atom Number	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
1	-	139.846
2	5.679	125.128
3	2.096	30.093
4	1.836	43.757
5	2.096	28.733
6	1.956, 2.096	33.027
7 (CH <sub>2</sub> OH)	3.981	69.892
8 (C=C(CH <sub>3</sub> ) <sub>2</sub> )	-	152.444
9 (C=C(CH <sub>3</sub> ) <sub>2</sub> )	4.696	111.296
10 (CH <sub>3</sub> )	1.717	23.432

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000559.[8]

Table 3: Key FTIR Absorption Bands for **Dihydro CuminyI Alcohol**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3300-3400	O-H	Strong, broad absorption due to hydroxyl group stretching
~3080	=C-H	Alkene C-H stretch
~2920	C-H	Alkane C-H stretch
~1645	C=C	Alkene C=C stretch
~1030	C-O	C-O stretch of the primary alcohol

Data interpreted from typical alcohol FTIR spectra.[9][10]

# Synthesis of Dihydro CuminyI Alcohol

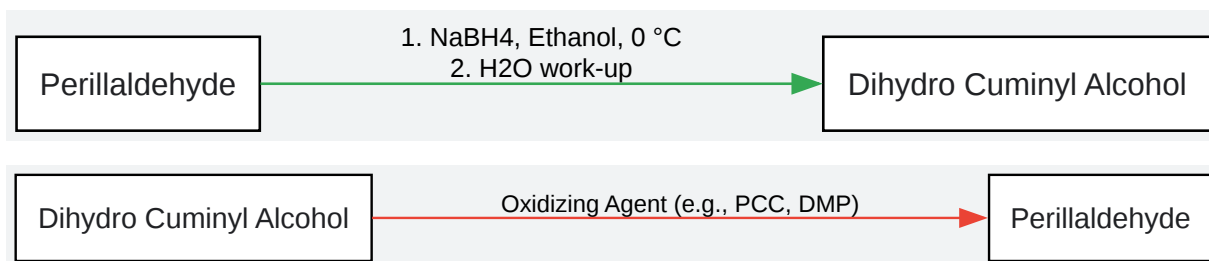
Several synthetic routes to **dihydro cuminyI alcohol** have been established, primarily starting from readily available natural products like  $\beta$ -pinene and perillaldehyde.

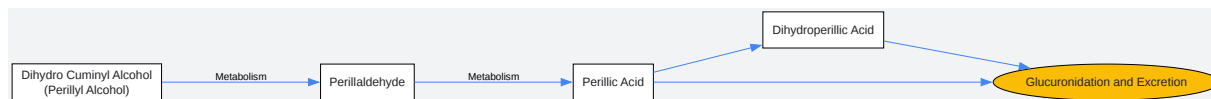
## Reduction of Perillaldehyde

A common and straightforward method for the synthesis of **dihydro cuminyI alcohol** is the reduction of its corresponding aldehyde, perillaldehyde. Sodium borohydride ( $\text{NaBH}_4$ ) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Synthesis of (S)-**Dihydro CuminyI Alcohol** from (S)-Perillaldehyde

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-perillaldehyde (1.0 eq) in ethanol at 0 °C (ice bath).
- **Reduction:** Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting aldehyde has been consumed.
- **Work-up:** Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure.
- **Extraction:** Extract the aqueous residue with diethyl ether (3 x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-**dihydro cuminyI alcohol**. Further purification can be achieved by column chromatography on silica gel.





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